2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
CAS No.: 93923-69-4
Cat. No.: VC17057617
Molecular Formula: C35H36N2O3
Molecular Weight: 532.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 93923-69-4 |
|---|---|
| Molecular Formula | C35H36N2O3 |
| Molecular Weight | 532.7 g/mol |
| IUPAC Name | 2'-(benzylamino)-6'-(dibutylamino)spiro[2-benzofuran-3,9'-xanthene]-1-one |
| Standard InChI | InChI=1S/C35H36N2O3/c1-3-5-20-37(21-6-4-2)27-17-18-30-33(23-27)39-32-19-16-26(36-24-25-12-8-7-9-13-25)22-31(32)35(30)29-15-11-10-14-28(29)34(38)40-35/h7-19,22-23,36H,3-6,20-21,24H2,1-2H3 |
| Standard InChI Key | SYHCRVWICOGSFH-UHFFFAOYSA-N |
| Canonical SMILES | CCCCN(CCCC)C1=CC2=C(C=C1)C3(C4=CC=CC=C4C(=O)O3)C5=C(O2)C=CC(=C5)NCC6=CC=CC=C6 |
Introduction
Chemical Identity and Structural Features
The compound is defined by the molecular formula C₃₅H₃₆N₂O₃ and a molecular weight of 532.67 g/mol . Its spirocyclic architecture merges an isobenzofuran-1(3H)-one moiety with a 9H-xanthene system, creating a rigid bicyclic framework. Key substituents include a benzylamino group at the 2'-position and a dibutylamino group at the 6'-position, which influence its electronic and steric properties.
Structural Comparison to Related Spiro Compounds
Spirocyclic compounds, such as the PubChem-listed analog 3',6'-bis(dimethylamino)-5-isothiocyanatospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one (CID 88679), share core structural motifs but differ in substituent patterns . While the target compound features bulky dibutylamino and benzyl groups, the PubChem analog incorporates dimethylamino and isothiocyanate groups, highlighting the diversity of pharmacological and physicochemical properties achievable through substituent modification .
| Parameter | Dayang Chem | Zibo Hangyu Biotech | Chemlyte Solutions |
|---|---|---|---|
| Assay Purity | ≥98% | ≥99% | ≥99.0% |
| Appearance | Powder/Liquid | Powder/Liquid | Liquid |
| Minimum Order | 1 kg | 10 g | 100 g |
| Storage Conditions | Dry, dark, ventilated | Dry, dark, ventilated | Dry, cool, ventilated |
Storage protocols universally emphasize protection from moisture and light, with transportation via sea, air, or courier .
Applications in Pharmaceutical Research
As a pharmaceutical intermediate, this compound serves as a building block for synthesizing molecules with enhanced bioactivity. The benzylamino and dibutylamino groups may facilitate interactions with biological targets, such as enzymes or receptors, though specific mechanistic studies remain unpublished . Its structural complexity suggests potential in developing kinase inhibitors or G protein-coupled receptor (GPCR) modulators, aligned with trends in spirocyclic drug discovery .
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic modification of the benzyl and dibutylamino groups could optimize target selectivity.
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Biological Screening: Prioritize assays against cancer cell lines, antimicrobial targets, or neurological receptors.
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Formulation Development: Explore nanoencapsulation or prodrug strategies to enhance bioavailability.
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